DSPE-PEG-SH, MW 2000

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H91N2O11PS |

|---|---|

Molecular Weight |

923.3 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C47H91N2O11PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45(51)57-41-43(42-59-61(54,55)58-39-37-49-47(53)56-38-36-48-44(50)35-40-62)60-46(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43,62H,3-42H2,1-2H3,(H,48,50)(H,49,53)(H,54,55)/t43-/m1/s1 |

InChI Key |

NQOQSWTZELMPDS-VZUYHUTRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG-SH MW 2000: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in the development of advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and methodologies for its use and characterization, offering valuable insights for researchers in nanotechnology, pharmaceutics, and materials science.

Core Concepts: Structure and Functionality

DSPE-PEG-SH MW 2000 is a heterobifunctional lipid-polymer conjugate. Its unique amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polymer chain, drives its self-assembly in aqueous environments to form structures like micelles and liposomes.[1][2][3][4]

The molecule consists of three primary components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as the hydrophobic anchor, enabling insertion into the lipid bilayer of liposomes or the core of micelles.[5]

-

Polyethylene Glycol (PEG) MW 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons. The PEG chain forms a hydrated layer on the surface of nanoparticles, providing a "stealth" characteristic that helps to evade the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[2][5]

-

Thiol Group (-SH): A reactive terminal group on the PEG chain. This sulfhydryl group is particularly useful for covalent conjugation to other molecules, such as targeting ligands (antibodies, peptides) or drugs that contain a compatible reactive group, most commonly a maleimide, to form a stable thioether linkage.[1][3]

The interplay of these components makes DSPE-PEG-SH MW 2000 a versatile tool for creating long-circulating nanocarriers with the potential for targeted drug delivery.

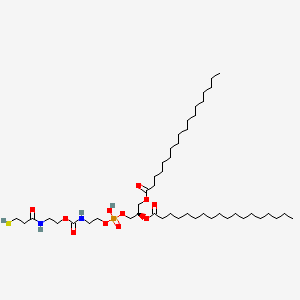

Figure 1: Key structural and functional components of DSPE-PEG-SH MW 2000.

Physicochemical Properties

The physical and chemical properties of DSPE-PEG-SH MW 2000 are critical for its performance in drug delivery formulations. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [6] |

| Molecular Weight (PEG) | ~2000 Da | [5] |

| Molecular Weight (Total) | ~2805.5 g/mol (for DSPE-PEG2000) | [7] |

| Purity | ≥95% or ≥98% | [2][8] |

| Solubility | >10 mg/mL in hot water, chloroform, ethanol. | [6] |

| H₂O: 8.33 mg/mL (with sonication and heating to 60°C) | [1] | |

| DMSO: 6.67 mg/mL (with sonication and heating to 60°C) | [1] | |

| Critical Micelle Concentration (CMC) | 0.5-1.5 µM (for DSPE-PEG2000) | [9][10] |

| Storage Conditions | -20°C, keep in dry and avoid sunlight | [2][8] |

Experimental Protocols

Preparation of Liposomes using Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH.

-

Lipid Film Preparation:

-

Dissolve the desired lipids, including DSPE-PEG-SH (typically at a molar ratio of 1-5%), in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids (e.g., >55°C for DSPE-containing formulations).

-

Vortex or gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Load the MLV suspension into a syringe and pass it through the membrane to another syringe.

-

Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution. The resulting translucent suspension contains small unilamellar vesicles (SUVs).

-

Characterization of Liposomes

DLS is a standard technique to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

-

Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to a controlled temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software. The key outputs are the Z-average diameter and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for drug delivery applications.[11][12]

-

HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly used for the quantitative analysis of lipids that lack a UV chromophore.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD.

-

-

Sample Preparation:

-

Prepare standard stock solutions of each lipid component of known concentration.

-

Disrupt the liposome samples to release the lipids, for example, by dilution in an organic solvent like ethanol.

-

-

Analysis:

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of processes involving DSPE-PEG-SH MW 2000.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]

- 3. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]

- 4. DSPE-PEG-SH [nanosoftpolymers.com]

- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanocs.net [nanocs.net]

- 7. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-PEG-SH MW 2000: An In-Depth Technical Guide to its Mechanism of Action in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of advanced drug delivery systems. This document delves into the fundamental properties of this versatile lipid-polymer conjugate, its role in nanoparticle formulations, and the chemical strategies for its use in targeted therapeutics.

Core Mechanism of Action: A Multifaceted Approach to Drug Delivery

DSPE-PEG-SH MW 2000 is a heterobifunctional molecule that plays a pivotal role in modern drug delivery systems, particularly in the formulation of nanoparticles such as liposomes and micelles.[1][2] Its mechanism of action is not singular but rather a combination of distinct features contributed by its three primary components: the DSPE lipid anchor, the polyethylene glycol (PEG) linker, and the terminal thiol (SH) group.

-

The DSPE Anchor: Hydrophobic Interaction and Structural Integrity. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion is a phospholipid with two saturated 18-carbon stearoyl chains. This hydrophobic moiety serves as a robust anchor, readily inserting into the lipid bilayer of liposomes or the hydrophobic core of micelles.[3] This integration is crucial for the stable association of the entire molecule with the nanoparticle structure.

-

The PEG Linker: The "Stealth" Effect and Enhanced Pharmacokinetics. The polyethylene glycol (PEG) chain with a molecular weight of 2000 Daltons is a hydrophilic and flexible polymer. When incorporated into a nanoparticle formulation, the PEG chains form a hydrated layer on the surface. This "PEGylation" creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream.[4] Opsonization is a critical step in the recognition and clearance of foreign particles by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By preventing opsonization, DSPE-PEG-SH imparts "stealth" characteristics to the nanoparticles, leading to:

-

Prolonged Circulation Half-Life: Reduced clearance by the MPS results in a significantly longer circulation time in the bloodstream, increasing the probability of the nanoparticle reaching its target site.[5]

-

Improved Stability: The steric hindrance provided by the PEG layer also prevents the aggregation of nanoparticles, enhancing their colloidal stability.[4]

-

Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce potential immune responses.

-

-

The Thiol (SH) Group: A Gateway for Targeted Delivery. The terminal thiol group is a reactive functional group that enables the conjugation of targeting ligands to the nanoparticle surface. This is a key feature for active targeting, where the drug delivery system is designed to specifically recognize and bind to receptors that are overexpressed on diseased cells, such as cancer cells. The most common conjugation chemistry involves the reaction of the thiol group with a maleimide-functionalized targeting ligand to form a stable thioether bond.[6] This allows for the attachment of a wide range of targeting moieties, including:

-

Antibodies and Antibody Fragments: For targeting specific cell surface antigens.

-

Peptides: Such as RGD (arginine-glycine-aspartic acid) peptides that target integrins, which are often overexpressed on tumor neovasculature.[7][8]

-

Aptamers: Single-stranded DNA or RNA molecules that can bind to specific targets.

-

Small Molecules: For targeting specific receptors.

-

Data Presentation: Quantitative Impact of DSPE-PEG-SH MW 2000

The incorporation of DSPE-PEG-SH MW 2000 into nanoparticle formulations has a quantifiable impact on their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from various studies.

Table 1: Effect of DSPE-PEG2000 on Nanoparticle Size and Zeta Potential

| Formulation Components | Molar Ratio of DSPE-PEG2000 (%) | Average Particle Size (nm) | Zeta Potential (mV) | Reference |

| HSPC/Chol/DSPE-PEG2000 | 5.2 | ~100 | - | [9] |

| DOPC/Chol/DSPE-PEG2000 | 10 | ~110 | -20 to -30 | [10] |

| DSPC/Chol/DSPE-PEG2000 | 10 | ~120 | -20 to -30 | [10] |

| Cationic Liposomes + DSPE-PEG2000 | 1-5 | 130 - 230 | +17 to +32 | [8] |

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine

Table 2: Impact of DSPE-PEG2000 on Drug Encapsulation Efficiency and In Vivo Performance

| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Circulation Half-life (t½) | Reference |

| cRGD-modified liposomes | Doxorubicin | >98% | 24.10 hours | [11] |

| Non-targeted liposomes | Doxorubicin | >98% | 25.32 hours | [11] |

| siRNA-loaded RGD-PEGylated liposomes | siRNA | >96% | Not Reported | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG-SH MW 2000.

Nanoparticle Formulation via Thin-Film Hydration

This is a common method for preparing liposomes incorporating DSPE-PEG-SH.

-

Lipid Film Preparation:

-

Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-SH in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC). The aqueous solution may contain the drug to be encapsulated (passive loading).

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain smaller, unilamellar vesicles (LUVs), the MLV suspension is subjected to size reduction techniques such as:

-

Extrusion: The suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder.

-

Sonication: The suspension is sonicated using a probe or bath sonicator.

-

-

Thiol-Maleimide Conjugation of Targeting Ligands

This protocol outlines the steps for conjugating a maleimide-functionalized targeting ligand to DSPE-PEG-SH incorporated in nanoparticles.

-

Preparation of Thiolated Nanoparticles:

-

Prepare nanoparticles containing DSPE-PEG-SH using the protocol described in section 3.1.

-

-

Preparation of Maleimide-Activated Ligand:

-

Dissolve the maleimide-functionalized targeting ligand (e.g., maleimide-RGD peptide) in a suitable buffer (e.g., PBS pH 7.0-7.5). The buffer should be de-gassed to minimize oxidation of the thiol groups on the nanoparticles.

-

-

Conjugation Reaction:

-

Add the maleimide-activated ligand solution to the thiolated nanoparticle suspension. A typical molar ratio of maleimide to thiol is between 10:1 and 20:1, but this should be optimized for each specific ligand and nanoparticle system.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be protected from light.

-

-

Purification of Conjugated Nanoparticles:

-

Separate the conjugated nanoparticles from unreacted ligand and byproducts using methods such as:

-

Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sepharose CL-4B) to separate the larger nanoparticles from the smaller, unconjugated molecules.[10]

-

Dialysis: Dialyze the reaction mixture against a large volume of buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the passage of the free ligand but retains the nanoparticles.

-

Centrifugation/Ultrafiltration: Use centrifugal filter units with a suitable MWCO to concentrate the nanoparticles and remove unreacted components.

-

-

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality and consistency of the nanoparticle formulation.

-

Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.

-

-

Morphology:

-

Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.

-

Procedure: Place a drop of the nanoparticle suspension on a TEM grid, and if necessary, negatively stain with a contrast agent (e.g., uranyl acetate). After drying, visualize the nanoparticles under the electron microscope to assess their size, shape, and lamellarity.

-

-

Drug Encapsulation Efficiency and Loading Content:

-

Procedure:

-

Separate the unencapsulated (free) drug from the drug-loaded nanoparticles using techniques like SEC or dialysis.

-

Quantify the amount of drug in the nanoparticle fraction and the amount of free drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:

-

EE (%) = (Total Drug - Free Drug) / Total Drug * 100

-

DLC (%) = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100

-

-

-

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving DSPE-PEG-SH MW 2000.

Caption: Overall workflow from nanoparticle formulation to targeted drug delivery.

Caption: Step-by-step experimental workflow for preparing targeted nanoparticles.

Caption: Signaling pathway of RGD-targeted nanoparticle uptake.

Conclusion

DSPE-PEG-SH MW 2000 is a highly versatile and enabling tool in the field of drug delivery. Its unique tripartite structure provides a stable anchor within nanoparticles, confers "stealth" properties for prolonged circulation, and offers a reactive handle for the attachment of targeting ligands. The ability to rationally design and functionalize nanoparticles using this lipid-polymer conjugate opens up numerous possibilities for the development of more effective and targeted therapies for a wide range of diseases. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, to aid researchers in harnessing the full potential of DSPE-PEG-SH MW 2000 in their drug delivery research.

References

- 1. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]

- 2. DSPE-PEG-SH [nanosoftpolymers.com]

- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. liposomes.ca [liposomes.ca]

- 10. dovepress.com [dovepress.com]

- 11. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE-PEG-SH MW 2000

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a critical component in the development of advanced drug delivery systems, particularly for liposomal and lipid nanoparticle formulations. Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene glycol (PEG) spacer and a reactive thiol (-SH) terminus, allows for the creation of long-circulating nanocarriers with the ability to conjugate targeting ligands. A thorough understanding of its solubility and stability is paramount for successful formulation development, ensuring product quality, efficacy, and safety. This guide provides a comprehensive overview of the solubility and stability of DSPE-PEG-SH MW 2000, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Solubility of DSPE-PEG-SH MW 2000

The solubility of DSPE-PEG-SH MW 2000 is dictated by its amphiphilic character. The DSPE moiety is highly hydrophobic, while the PEG chain imparts hydrophilicity. This dual nature allows for its self-assembly into micelles in aqueous environments and solubility in a range of organic solvents.

Solubility in Various Solvents

The solubility of DSPE-PEG-SH MW 2000 and its close derivatives is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature and the specific salt form of the lipid.

| Solvent System | Reported Solubility | Citation(s) |

| Hot Water | >10 mg/mL | [1] |

| Chloroform | Soluble, >10 mg/mL | [1][2] |

| Ethanol | Soluble, >10 mg/mL | [1] |

| Dichloromethane:Methanol (1:1) | Soluble (for a similar DSPE-PEG derivative) | |

| Dimethylformamide (DMF) | ~11 mg/mL (for DSPE-PEG(2000)-amine) | [2] |

| Dimethyl sulfoxide (DMSO) | Insoluble (for DSPE-PEG 2000 Carboxylic Acid) |

Behavior in Aqueous Solutions: Critical Micelle Concentration (CMC)

In aqueous solutions, DSPE-PEG-SH MW 2000 monomers self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for the formation and stability of micellar drug carriers.

| Parameter | Value | Conditions | Citation(s) |

| Critical Micelle Concentration (CMC) | ~1 x 10⁻⁶ M | Not specified | [3] |

| Critical Micelle Concentration (CMC) | 0.5 - 1 mM | Not specified | |

| Critical Micelle Concentration (CMC) | ~10-fold higher in pure water than in buffer | Not specified |

Stability of DSPE-PEG-SH MW 2000

The stability of DSPE-PEG-SH MW 2000 is a critical consideration for its storage and use in pharmaceutical formulations. Degradation can occur through two primary pathways: hydrolysis of the phospholipid and oxidation of the terminal thiol group.

Chemical Stability: Hydrolysis

The ester linkages in the DSPE anchor are susceptible to hydrolysis, which is influenced by pH and temperature.

-

pH Dependence: Hydrolysis is accelerated in both acidic (pH 2-3) and basic conditions. The molecule exhibits the greatest stability at a neutral pH of around 6.5-7.4.[4][5]

-

Temperature Dependence: Higher temperatures increase the rate of hydrolysis. However, at neutral pH (7.4), DSPE-PEG is stable for at least several hours even at 60°C.[4][5]

Chemical Stability: Thiol Oxidation

The terminal thiol group is susceptible to oxidation, primarily forming disulfide bonds. This process is also pH-dependent.

-

pH Dependence: The rate of thiol oxidation increases with pH. At acidic pH (e.g., pH 5), the thiol group is relatively stable. As the pH increases towards neutral and alkaline conditions (pH 6-8), the rate of oxidation to disulfides significantly increases.[6]

Physical Stability of Micelles

Micelles formed from DSPE-PEG 2000 exhibit good physical stability under appropriate storage conditions.

-

Long-term Storage: DSPE-PEG(2000) micelles have been shown to be stable for up to 60 days when stored at 5°C, with no significant change in their hydrodynamic diameter.[3]

-

In the Presence of Proteins: In biological media, the presence of proteins like bovine serum albumin (BSA) can lead to micelle disassembly over time. The rate of this breakup is temperature-dependent, being faster at 37°C than at 20°C.

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for DSPE-PEG-SH MW 2000 to minimize degradation:

| Parameter | Recommendation | Citation(s) |

| Temperature | -20°C | [2] |

| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | |

| Light | Protect from light | [2] |

| Handling | Avoid frequent freeze-thaw cycles | [1] |

| Shelf Life | At least 1 year at -20°C | |

| Re-test Interval | Recommended after 6 months | [1] |

Experimental Protocols

Preparation of DSPE-PEG-SH Micelles by Thin-Film Hydration

This protocol describes a common method for preparing DSPE-PEG-SH micelles.

Caption: Workflow for DSPE-PEG-SH micelle preparation.

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the prepared micelles.

Caption: DLS characterization workflow.

Assessment of Chemical Stability by HPLC and Mass Spectrometry

This protocol outlines a general approach to assess the hydrolytic stability of DSPE-PEG-SH.

Caption: Workflow for assessing hydrolytic stability.

Quantification of Free Thiol Groups by Ellman's Assay

Ellman's reagent (DTNB) is used to quantify the concentration of free thiol groups.

Caption: Ellman's assay workflow.

Signaling Pathways and Logical Relationships

Degradation Pathways of DSPE-PEG-SH

The primary chemical degradation pathways for DSPE-PEG-SH are hydrolysis of the ester bonds in the DSPE anchor and oxidation of the terminal thiol group.

Caption: Major degradation pathways of DSPE-PEG-SH.

Conclusion

A comprehensive understanding of the solubility and stability of DSPE-PEG-SH MW 2000 is essential for the successful development of robust and effective nanomedicines. This guide has provided a consolidated resource of quantitative data and detailed experimental protocols to aid researchers and formulation scientists in their work with this critical excipient. By carefully considering the effects of solvent, pH, temperature, and storage conditions, the challenges associated with the formulation of DSPE-PEG-SH-containing drug delivery systems can be effectively navigated, leading to the development of safer and more efficacious therapies.

References

- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety and Handling of DSPE-PEG-SH MW 2000

This technical guide provides comprehensive safety and handling information for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in drug delivery systems, particularly in the formation of liposomes and nanoparticles. This document is intended for researchers, scientists, and drug development professionals.

Introduction

DSPE-PEG-SH MW 2000 is a phospholipid-polyethylene glycol conjugate where a thiol (-SH) group terminates the PEG chain. This heterobifunctional lipid is widely utilized for its ability to form stealth liposomes that can evade the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal thiol group offers a reactive site for the covalent attachment of targeting ligands, antibodies, or other molecules, enabling the development of targeted drug delivery vehicles. Given its application in pharmaceutical formulations, a thorough understanding of its safety and handling is paramount.

While DSPE-PEG derivatives are generally considered biocompatible and biodegradable, the specific safety profile can be influenced by the terminal functional group.[1] This guide consolidates available safety data, handling procedures, and relevant experimental protocols to ensure the safe and effective use of this reagent in a laboratory setting.

Safety and Toxicological Data

No specific Safety Data Sheet (SDS) for DSPE-PEG-SH MW 2000 is publicly available. However, an SDS for the closely related compound, DSPE-PEG(2000)-amine, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The toxicological properties of DSPE-PEG-SH MW 2000 are expected to be broadly similar to other DSPE-PEG derivatives, which are generally considered to have low toxicity.[1] The primary hazard is associated with the thiol group, which can be a mild irritant.

Table 1: Summary of Safety and Toxicological Data (based on DSPE-PEG(2000)-amine and general PEGylated lipid data)

| Parameter | Data | Source / Comments |

| GHS Classification | Not classified as hazardous | Based on SDS for DSPE-PEG(2000)-amine |

| Signal Word | None | Based on SDS for DSPE-PEG(2000)-amine |

| Hazard Statements | None | Based on SDS for DSPE-PEG(2000)-amine |

| Acute Oral Toxicity | No data available for DSPE-PEG-SH. PEGs generally have very low acute oral toxicity. | [2] |

| Dermal Toxicity | No data available. Assumed to be low based on related compounds. | [2] |

| Skin Corrosion/Irritation | May cause mild irritation due to the thiol group. | General chemical knowledge. |

| Eye Damage/Irritation | May cause mild irritation. | General chemical knowledge. |

| Sensitization | PEGs are generally not skin sensitizers. | [2] |

| Carcinogenicity | No data available. Not expected to be carcinogenic. | |

| Mutagenicity | No data available. Not expected to be mutagenic. | |

| Reproductive Toxicity | No data available. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of DSPE-PEG-SH MW 2000 and to ensure the safety of laboratory personnel.

Table 2: Handling and Storage Recommendations

| Aspect | Recommendation |

| Storage Temperature | Store at -20°C or -5°C in a dry environment.[3][4][5] |

| Storage Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. |

| Light Sensitivity | Protect from light.[6] |

| Personal Protective Equipment (PPE) | - Safety glasses with side shields- Standard laboratory gloves (e.g., nitrile)- Laboratory coat |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for handling large quantities or when creating aerosols. |

| Hygiene Practices | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. |

| Spill Procedures | For small spills, absorb with an inert material and place in a suitable container for disposal. Ventilate the area. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Experimental Protocols

Preparation of DSPE-PEG-SH MW 2000 Containing Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-SH MW 2000.

-

Lipid Film Formation:

-

Co-dissolve the desired lipids, including DSPE-PEG-SH MW 2000, in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

-

Vortex or sonicate the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size using a mini-extruder.

-

Alternatively, sonication (probe or bath) can be used to reduce the size of the vesicles.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of DSPE-PEG-SH MW 2000 formulations on a cell line of interest.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).

-

-

Treatment:

-

Prepare serial dilutions of the DSPE-PEG-SH MW 2000 formulation in a complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test substance. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of DSPE-PEG-SH MW 2000 in a laboratory setting.

Caption: A flowchart outlining the key steps for the safe receipt, storage, handling, and disposal of DSPE-PEG-SH MW 2000.

Potential Degradation Pathway

This diagram illustrates the potential degradation pathways of DSPE-PEG-SH MW 2000 under improper storage conditions.

Caption: A diagram showing the potential degradation of DSPE-PEG-SH MW 2000 into disulfide-linked dimers, hydrolyzed lipids, and oxidized PEG fragments due to exposure to oxygen, moisture, and light.

Conclusion

DSPE-PEG-SH MW 2000 is a valuable tool in the development of advanced drug delivery systems. While it is generally considered to have a low toxicity profile, proper handling and storage procedures are essential to ensure its stability and the safety of laboratory personnel. This guide provides a comprehensive overview of the available safety information and best practices for the use of this compound. Researchers should always consult any available supplier-specific safety information and adhere to their institution's safety guidelines.

References

DSPE-PEG-SH MW 2000: An In-Depth Technical Guide for Drug Development Professionals

An essential tool for advanced drug delivery systems, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile, bifunctional lipid polymer. Its unique structure, combining a lipid anchor with a flexible polyethylene glycol (PEG) spacer and a reactive thiol (-SH) group, makes it invaluable for the formulation of long-circulating nanoparticles and for the targeted delivery of therapeutic agents.

This guide provides a comprehensive overview of the core properties, applications, and handling of DSPE-PEG-SH MW 2000 for researchers, scientists, and drug development professionals.

Core Properties and Specifications

DSPE-PEG-SH MW 2000 is an amphiphilic molecule that readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles. The DSPE portion acts as a hydrophobic anchor, while the hydrophilic PEG chain provides a "stealth" characteristic, shielding the nanoparticle from the immune system and extending its circulation time in the bloodstream. The terminal thiol group offers a reactive handle for the covalent attachment of targeting ligands, drugs, or other biomolecules.

Below is a summary of the key quantitative data for DSPE-PEG-SH MW 2000, compiled from various commercial suppliers.

| Property | Typical Value/Specification |

| Molecular Weight (MW) | ~2800 g/mol (Average, due to polydispersity of the PEG chain) |

| Purity | ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as chloroform and methanol. Forms micelles or integrates into lipid bilayers in aqueous solutions. |

| Storage Conditions | -20°C in a dry, dark environment |

| Reactive Group | Thiol (-SH) |

| Reactivity | Reacts with maleimide groups to form a stable thioether bond. |

Key Applications in Drug Delivery

The unique properties of DSPE-PEG-SH MW 2000 make it a critical component in the development of sophisticated drug delivery systems.

-

Prolonged Circulation Time: The PEGylation of nanoparticles with DSPE-PEG-SH significantly reduces their uptake by the reticuloendothelial system (RES), leading to longer circulation times and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.

-

Targeted Drug Delivery: The terminal thiol group allows for the covalent conjugation of targeting moieties such as antibodies, peptides, and aptamers. This active targeting strategy enhances the specific delivery of therapeutic payloads to diseased cells and tissues, improving efficacy and reducing off-target side effects.

-

mRNA Vaccine and Gene Therapy Delivery: DSPE-PEG-SH is utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. The PEGylated surface stabilizes the LNPs and facilitates their delivery to target cells.

Experimental Protocols

Formulation of DSPE-PEG-SH Incorporated Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-SH using the thin-film hydration method.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG-SH MW 2000

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-SH in the desired molar ratio in an organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG-SH).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and gently rotating it at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). This will form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Perform an odd number of passes (e.g., 11-21) through the extruder to ensure a homogenous liposome population.

-

-

Purification:

-

Remove any unencapsulated material by methods such as size exclusion chromatography or dialysis.

-

Thiol-Maleimide Conjugation for Surface Functionalization

This protocol outlines the conjugation of a maleimide-functionalized molecule (e.g., a targeting peptide) to the surface of DSPE-PEG-SH containing liposomes.

Materials:

-

DSPE-PEG-SH incorporated liposomes

-

Maleimide-functionalized molecule (e.g., peptide, antibody fragment)

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Prepare Liposomes: Prepare DSPE-PEG-SH liposomes as described in the previous protocol.

-

Prepare Maleimide-Functionalized Molecule: Dissolve the maleimide-functionalized molecule in the reaction buffer.

-

Conjugation Reaction:

-

Mix the DSPE-PEG-SH liposomes with the maleimide-functionalized molecule in the reaction buffer. A typical molar excess of the maleimide compound to the available thiol groups on the liposome surface is used to drive the reaction to completion.

-

Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

-

-

Purification:

-

Remove the unreacted maleimide-functionalized molecule from the conjugated liposomes using a suitable purification method such as size exclusion chromatography.

-

Cellular Uptake and Signaling

PEGylated nanoparticles, including those formulated with DSPE-PEG-SH, are primarily taken up by cells through endocytosis. The specific endocytic pathway can vary depending on the cell type and the targeting ligand attached to the nanoparticle surface. Upon internalization, the nanoparticle is typically trafficked through the endo-lysosomal pathway. For the therapeutic payload to be effective, it must escape the endosome before it fuses with the lysosome, where enzymatic degradation would occur. The design of the nanoparticle can incorporate mechanisms to facilitate this endosomal escape.

Characterization of DSPE-PEG-SH Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of DSPE-PEG-SH functionalized nanoparticles.

| Characterization Technique | Parameter Measured |

| Dynamic Light Scattering (DLS) | Hydrodynamic size, polydispersity index (PDI) |

| Zeta Potential Analysis | Surface charge |

| Transmission Electron Microscopy (TEM) / Cryo-TEM | Morphology, size, and internal structure |

| High-Performance Liquid Chromatography (HPLC) | Quantification of lipid components, drug loading, and conjugation efficiency |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and intermolecular interactions |

Conclusion

DSPE-PEG-SH MW 2000 is a powerful and versatile tool in the field of drug delivery. Its ability to prolong circulation, provide a stealth surface, and offer a reactive site for targeted conjugation makes it an indispensable component in the development of next-generation nanomedicines. A thorough understanding of its properties and the associated experimental protocols is crucial for harnessing its full potential in preclinical and clinical research.

The Core Functionality of DSPE-PEG-SH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH), a critical component in the development of advanced drug delivery systems. We will delve into its synthesis, the formulation of drug-loaded liposomes, bioconjugation strategies, and its impact on cellular interactions and therapeutic outcomes.

Introduction to DSPE-PEG-SH

DSPE-PEG-SH is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the design of targeted nanomedicines.[1] Its unique structure combines three key functional domains:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic anchor, enabling its incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles.

-

Polyethylene Glycol (PEG): A hydrophilic polymer that forms a hydrated layer on the surface of the nanoparticle. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation half-life.[2]

-

Thiol (-SH) Group: A reactive terminal group on the PEG chain that allows for the covalent conjugation of targeting moieties such as peptides, antibodies, aptamers, and small molecules. This functionalization enables active targeting of the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.

Synthesis and Formulation of DSPE-PEG-SH Incorporated Liposomes

The journey from the DSPE-PEG-SH molecule to a functional drug delivery vehicle involves several key stages, each requiring precise control over experimental conditions.

Synthesis of DSPE-PEG-SH

DSPE-PEG-SH is typically synthesized from its amine-terminated precursor, DSPE-PEG-NH2.

Experimental Protocol: Synthesis of DSPE-PEG-SH from DSPE-PEG-NH2

This protocol is adapted from a method utilizing Traut's reagent (2-iminothiolane) to convert a primary amine to a sulfhydryl group.[3]

Materials:

-

DSPE-PEG-NH2 (e.g., DSPE-PEG2000-NH2)

-

Traut's reagent (2-iminothiolane hydrochloride)

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS)

-

Dialysis membrane (MWCO 1 kDa)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve DSPE-PEG-NH2 (e.g., 25 mg, 8.95 µM for MW 2000) in chloroform (to a final concentration of 25 mg/mL) in a round-bottom flask.

-

In a separate vial, dissolve Traut's reagent (e.g., 6.2 mg, 45.05 µM) in methanol (e.g., 50 µL).

-

Add the methanolic solution of Traut's reagent to the DSPE-PEG-NH2 solution while stirring.

-

Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.

-

Remove the chloroform by rotary evaporation to obtain a dry lipid film.

-

Hydrate the film with PBS, and transfer the solution to a dialysis bag.

-

Dialyze against PBS overnight to remove excess reactants and byproducts.

-

The resulting DSPE-PEG-SH solution can be stored at -20°C.

Formulation of Drug-Loaded Liposomes

The thin-film hydration method followed by extrusion is a common and effective technique for preparing drug-loaded liposomes incorporating DSPE-PEG-SH.

Experimental Protocol: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the passive loading of a hydrophilic drug, doxorubicin.[4][5]

Materials:

-

Primary phospholipid (e.g., DSPC or HSPC)

-

Cholesterol

-

DSPE-PEG-SH

-

mPEG-DSPE (for control liposomes)

-

Doxorubicin hydrochloride

-

Chloroform/Methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS pH 7.4)

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., HSPC:Cholesterol:mPEG-DSPE:DSPE-PEG-SH at a molar ratio of 55:40:4:1) in a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Dissolve doxorubicin hydrochloride in the hydration buffer.

-

Warm the hydration buffer to a temperature above the lipid phase transition temperature.

-

Add the warm buffer to the lipid film and hydrate for 1-2 hours with gentle rotation to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Load the MLV suspension into a lipid extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Extrude the liposomes by passing the suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[4]

-

-

Purification:

-

Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.

-

Bioconjugation of Targeting Ligands to DSPE-PEG-SH

The terminal thiol group of DSPE-PEG-SH is typically reacted with a maleimide-functionalized targeting ligand to form a stable thioether bond.

Experimental Protocol: Conjugation of a Thiolated Peptide to DSPE-PEG-Maleimide

This protocol outlines the general steps for conjugating a thiol-containing peptide to a maleimide-activated lipid, which would be present on the liposome surface.[6]

Materials:

-

Thiol-containing peptide (e.g., cRGD)

-

DSPE-PEG-Maleimide incorporated liposomes

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size exclusion chromatography)

Procedure:

-

Dissolve the thiol-containing peptide in the reaction buffer.

-

Add the peptide solution to the DSPE-PEG-Maleimide liposome suspension. A molar excess of the peptide is often used.

-

Incubate the reaction mixture overnight at 4°C with gentle stirring.

-

Remove the unreacted peptide by size exclusion chromatography or dialysis.

A similar approach can be used for the conjugation of other thiol-containing molecules, such as aptamers.[7]

Physicochemical and In Vivo Performance of DSPE-PEG-SH Liposomes

The incorporation of DSPE-PEG-SH and the subsequent conjugation of a targeting ligand can influence the physicochemical properties and in vivo behavior of liposomes.

Table 1: Comparative Physicochemical Properties of Liposomal Formulations

| Formulation | Primary Lipid | Targeting Ligand | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Non-PEGylated Liposomes | DOPE/CHEMS | None | ~140 | < 0.2 | ~0 | > 90 | [8] |

| PEGylated Liposomes (mPEG-DSPE) | DOPE/CHEMS | None | ~140 | < 0.2 | ~0 | > 90 | [8] |

| cRGD-Targeted Liposomes | Cationic Lipids | cRGD | 150 ± 1.02 | N/A | +19.8 ± 0.249 | ~96 | [1][9] |

| siRNA-Loaded RGD-Liposomes | Cationic Lipids | RGD | 156.4 | < 0.2 | +24.9 ± 1.5 | 98.83 ± 0.01 | [10] |

Table 2: Comparative In Vivo Performance of Targeted vs. Non-Targeted Liposomes

| Formulation | Drug | Animal Model | Key Finding | Reference |

| cRGD-Lipo-PEG vs. Lipo-PEG | Apatinib | HCT116 Xenograft Mice | cRGD-Lipo-PEG showed significantly better tumor growth inhibition and less toxicity. | [11] |

| RGD-Liposomes vs. Non-Targeted | Doxorubicin | Tumor-bearing mice | RGD-modified liposomes showed enhanced intracellular delivery. | [12] |

| ATBL vs. Non-targeted liposomes | Bortezomib | Multiple Myeloma Mice | ATBL achieved superior therapeutic efficacy. | [13] |

Cellular Uptake and Signaling Pathways

The conjugation of a targeting ligand to DSPE-PEG-SH facilitates receptor-mediated endocytosis, leading to enhanced cellular uptake of the liposomal cargo compared to non-targeted liposomes.

Caption: Cellular uptake and mechanism of action for a targeted liposome.

Once internalized, the liposome must release its therapeutic payload into the cytoplasm. For drugs targeting intracellular pathways, this often requires escape from the endosome before it fuses with the lysosome, where the drug could be degraded. The released drug can then interact with its molecular target, initiating a signaling cascade that leads to the desired therapeutic effect, such as apoptosis in cancer cells. For instance, cRGD-modified cationic liposomes delivering shRNA against ONECUT2 in breast cancer cells were shown to inhibit the expression of anti-apoptotic proteins Bcl-xL and Bcl-2, while promoting the expression of pro-apoptotic proteins Bax and Cleaved Caspase-3.[9][14]

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the logical progression of developing and testing DSPE-PEG-SH functionalized liposomes.

Caption: General workflow for the development and evaluation of targeted liposomes.

Conclusion

DSPE-PEG-SH is a versatile and powerful tool in the field of drug delivery. Its tripartite structure provides a stable anchor for nanoparticle formulation, a "stealth" shield for prolonged circulation, and a reactive handle for the attachment of targeting ligands. The ability to engineer liposomes with these functionalities opens up new avenues for the development of more effective and less toxic therapies for a wide range of diseases. A thorough understanding of the synthesis, formulation, and bioconjugation protocols, as well as the resulting physicochemical and biological properties, is essential for harnessing the full potential of DSPE-PEG-SH in the next generation of targeted therapeutics.

References

- 1. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. DSPE-PEG-SH [nanosoftpolymers.com]

- 9. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bone Marrow-Targeted Liposomes Loaded with Bortezomib Overcome Multiple Myeloma Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Compatibility of DSPE-PEG-SH MW 2000

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). Understanding the stability and reactivity of this versatile lipid-polymer conjugate is crucial for its successful application in drug delivery systems, bioconjugation, and nanoparticle formulation.

Overview of DSPE-PEG-SH MW 2000

DSPE-PEG-SH MW 2000 is a heterobifunctional molecule composed of three key components: a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer of approximately 2000 Da, and a terminal thiol (-SH) functional group. This amphiphilic structure allows for its incorporation into lipid bilayers, such as liposomes and lipid nanoparticles, where the DSPE moiety anchors the molecule within the lipid membrane and the hydrophilic PEG chain extends into the aqueous environment, providing a "stealth" characteristic that helps to reduce non-specific protein binding and prolong circulation times.[1][2][3] The terminal thiol group serves as a reactive handle for the covalent attachment of targeting ligands, drugs, or other molecules of interest.[4][5][6][7]

Chemical Compatibility and Stability

The chemical compatibility of DSPE-PEG-SH MW 2000 is governed by the individual stabilities of its constituent parts: the DSPE lipid, the PEG polymer, and the thiol group.

pH Stability

The stability of DSPE-PEG-SH MW 2000 is significantly influenced by pH due to the presence of hydrolyzable ester and phosphate linkages in the DSPE moiety.

-

Acidic Conditions (pH < 6.5): The ester bonds linking the stearoyl fatty acid chains to the glycerol backbone are susceptible to acid-catalyzed hydrolysis.[1][8][9][10] This degradation process, which is accelerated by heat, results in the loss of the fatty acid tails and the formation of lysolipids, which can alter the integrity and morphology of lipid-based nanoparticles.[8][9]

-

Neutral to Slightly Basic Conditions (pH 6.5 - 7.5): The molecule exhibits its greatest stability in this range. The rate of ester hydrolysis is at its minimum between pH 5.8 and 6.5.[11] This pH range is also optimal for the reaction of the terminal thiol group with maleimides for conjugation purposes.[9]

-

Basic Conditions (pH > 7.5): The ester linkages are also susceptible to base-catalyzed hydrolysis, which can lead to the degradation of the DSPE anchor.

Key Recommendation: For optimal stability, DSPE-PEG-SH MW 2000 should be handled and stored in buffers within a pH range of 6.5 to 7.5.

Temperature Stability

Elevated temperatures can accelerate the degradation of DSPE-PEG-SH MW 2000.

-

Storage: The recommended storage temperature for DSPE-PEG-SH MW 2000 in its solid form is -20°C to ensure long-term stability.[5][6][12][13][14]

-

In Solution: At elevated temperatures, particularly in aqueous solutions, the rate of hydrolysis of the DSPE ester bonds increases significantly.[1][8] While heating is often employed during the preparation of liposomes to ensure the formation of a homogenous lipid film and for hydration above the lipid's phase transition temperature, prolonged exposure to high temperatures should be avoided to minimize degradation.[15][16] The thermal degradation of the PEG chain in the presence of air can occur at temperatures as low as 80°C over extended periods.[12][15] DSPE-PEG(2000) micelles have been observed to have a melting transition of the lipid core at approximately 12.8°C.[15][16][17]

Key Recommendation: While short periods of heating are necessary for formulation processes, long-term storage in solution should be at low temperatures, and for solid material, at -20°C.

Solvent Compatibility

DSPE-PEG-SH MW 2000 exhibits solubility in a range of organic solvents and aqueous solutions, which is a critical factor for its use in various formulation processes.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [5][12] |

| Ethanol | Soluble | [5][14] |

| Dimethyl sulfoxide (DMSO) | Soluble | [18] |

| Hot Water | >10 mg/mL | [5] |

| Methanol | Soluble, with good stability | [1] |

Key Recommendation: The choice of solvent will depend on the specific application. For forming lipid films, volatile organic solvents like chloroform are commonly used. For subsequent conjugation reactions, aqueous buffers or mixtures with water-miscible organic solvents like DMSO are often employed.

Reactivity and Incompatibility

The primary source of reactivity for DSPE-PEG-SH MW 2000 is its terminal thiol group.

-

Oxidizing Agents: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-).[][20][21][22] This can result in the unwanted dimerization of the DSPE-PEG-SH molecule. Exposure to air (oxygen) and certain metal ions can promote this oxidation. The rate of oxidation can be influenced by the solvent, temperature, and the presence of a base.[20]

-

Reducing Agents: While the thiol group is in its reduced state, the use of reducing agents is generally not necessary unless disulfide bond formation has occurred and needs to be reversed.

-

Thiol-Reactive Moieties: The thiol group readily reacts with maleimides, iodoacetamides, and pyridyldisulfides to form stable covalent bonds.[4][5] This is the basis for its use in bioconjugation. The reaction with maleimides to form a thioether linkage is most efficient at a pH of 6.5-7.5.[9]

Key Recommendation: To prevent unwanted oxidation of the thiol group, solutions of DSPE-PEG-SH MW 2000 should be handled under an inert gas (e.g., argon or nitrogen) and deoxygenated buffers should be used.

Experimental Protocols

Preparation of DSPE-PEG-SH Containing Liposomes

This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-SH MW 2000 using the lipid film hydration technique.

Caption: Workflow for liposome preparation.

Methodology:

-

Lipid Film Formation: The desired lipids, including DSPE-PEG-SH MW 2000, are dissolved in a suitable organic solvent such as chloroform. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the wall of a round-bottom flask.[23]

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES or PBS at pH 6.5-7.5). The hydration is typically carried out at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPE-based lipids) to ensure proper lipid mobility.[15][16]

-

Vesicle Formation: The hydrated lipid suspension is then agitated by vortexing or sonication to form multilamellar vesicles (MLVs).

-

Size Reduction: To obtain vesicles of a defined size and lamellarity, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is repeated multiple times to yield large unilamellar vesicles (LUVs).[15][16]

Conjugation of a Maleimide-Activated Molecule to DSPE-PEG-SH Liposomes

This protocol outlines the steps for conjugating a maleimide-functionalized molecule (e.g., a peptide or antibody fragment) to the surface of pre-formed DSPE-PEG-SH containing liposomes.

Caption: Conjugation workflow.

Methodology:

-

Prepare Liposomes: Synthesize DSPE-PEG-SH containing liposomes as described in the previous protocol.

-

Prepare Reactant Solution: Dissolve the maleimide-activated molecule in a suitable reaction buffer (pH 6.5-7.5). The buffer should be deoxygenated to prevent oxidation of the thiol groups.

-

Conjugation Reaction: Add the maleimide-activated molecule solution to the liposome suspension. The reaction is typically carried out at room temperature for several hours with gentle mixing.

-

Purification: After the reaction is complete, the conjugated liposomes are separated from unreacted molecules and byproducts using techniques such as size exclusion chromatography or dialysis.

Degradation Pathways

Understanding the potential degradation pathways of DSPE-PEG-SH MW 2000 is essential for predicting its stability and for the quality control of formulations containing this lipid.

Caption: DSPE-PEG-SH degradation pathways.

Role in Signaling Pathways

DSPE-PEG-SH MW 2000 is not known to be directly involved in specific cellular signaling pathways. Its primary role in a biological context is to modify the surface of nanoparticles to control their pharmacokinetic and pharmacodynamic properties.[24][25][26][27]

However, the PEGylated surface of nanoparticles can indirectly influence cellular signaling in several ways:

-

Reduced Opsonization: The hydrophilic PEG layer sterically hinders the adsorption of plasma proteins (opsonins), which are recognized by phagocytic cells of the mononuclear phagocyte system. This "stealth" effect reduces clearance from the bloodstream and prolongs circulation time.[24][27]

-

Modulation of Cellular Uptake: While the PEG layer can reduce non-specific cellular uptake, the attachment of specific targeting ligands to the terminal thiol group can facilitate receptor-mediated endocytosis, thereby directing the nanoparticle to specific cell types and potentially triggering downstream signaling events associated with that receptor.[26]

-

Immunogenicity: While PEG is generally considered to be of low immunogenicity, there is evidence that anti-PEG antibodies can be generated, which can lead to accelerated blood clearance of PEGylated nanoparticles upon repeated administration.[25]

References

- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSPE-PEG-SH, DSPE PEG Lipids - Biopharma PEG [biochempeg.com]

- 3. DSPE-PEG-SH [nanosoftpolymers.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.korea.ac.kr [pure.korea.ac.kr]

- 13. journals.asm.org [journals.asm.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00163C [pubs.rsc.org]

- 16. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 20. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Rationale and Application of PEGylated Lipid-Based System for Advanced Target Delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 27. helixbiotech.com [helixbiotech.com]

A Technical Guide to DSPE-PEG-SH MW 2000 for Advanced Drug Delivery Systems

This technical guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[sulfhydryl(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000), a critical component in the development of next-generation drug delivery vehicles. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key characteristics, supplier information, experimental protocols, and relevant biochemical pathways associated with this versatile phospholipid-polymer conjugate.

Core Concepts and Applications

DSPE-PEG-SH MW 2000 is an amphiphilic molecule consisting of a saturated phospholipid (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain with a terminal sulfhydryl (-SH) group.[1][2] This structure allows for its incorporation into lipid-based nanocarriers, such as liposomes, where the DSPE moiety integrates into the lipid bilayer, and the PEG chain extends into the aqueous environment. The PEGylation of nanocarriers is a well-established strategy to prolong their circulation time in the bloodstream by reducing opsonization and subsequent clearance by the reticuloendothelial system (RES).[1][3]

The terminal thiol group is a key functional feature, enabling the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), imaging agents, or other therapeutic molecules, via thiol-maleimide "click" chemistry.[4][5] This allows for the development of targeted drug delivery systems that can selectively accumulate at the site of action, enhancing therapeutic efficacy while minimizing off-target effects.[2]

Supplier Information and Quantitative Data

Several suppliers offer DSPE-PEG-SH MW 2000 for research and development purposes. The following table summarizes key quantitative data available from various suppliers. It is important to note that specific values may vary between batches and suppliers, and researchers should always refer to the certificate of analysis for the most accurate information.

| Parameter | Typical Value/Range | Suppliers (Examples) |

| Molecular Weight (MW) | ~2800 Da (for the entire conjugate) | ChemScene, BroadPharm, MedchemExpress, Immunomart |

| PEG Chain MW | ~2000 Da | ChemScene, BroadPharm, MedchemExpress, Immunomart |

| Purity | ≥95% | Biopharma PEG, ChemScene |

| Physical Form | White to off-white solid | MedchemExpress, ChemScene |

| Solubility | Soluble in organic solvents such as chloroform and methanol | Cayman Chemical[6] |

| Storage Temperature | -20°C | ChemScene |

Experimental Protocols

Liposome Formulation using DSPE-PEG-SH MW 2000

This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-SH using the thin-film hydration method.[7][8]

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG-SH MW 2000

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and DSPE-PEG-SH in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C). This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Perform an odd number of passes (e.g., 11-21) through the extruder to ensure a homogenous liposome population.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The concentration of phospholipids can be determined using a phosphate assay.

-

Thiol-Maleimide Conjugation to Liposomes

This protocol outlines the conjugation of a maleimide-functionalized molecule (e.g., a targeting peptide) to the surface of DSPE-PEG-SH-containing liposomes.[9]

Materials:

-

DSPE-PEG-SH incorporated liposomes

-

Maleimide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.0-7.4)

-

Size exclusion chromatography (SEC) column for purification

Procedure:

-

Reaction Setup:

-

Add the maleimide-functionalized molecule to the liposome suspension in the reaction buffer. The molar ratio of the maleimide group to the thiol group should be optimized but is often in the range of 1:1 to 5:1.[10]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by quantifying the free thiols using Ellman's reagent.

-

-

Purification:

-

Remove the unreacted maleimide-functionalized molecule from the conjugated liposomes using size exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE (for protein/peptide ligands) or HPLC.

-

Signaling Pathways and Experimental Workflows

Thiol-Maleimide Ligation Pathway

The conjugation of DSPE-PEG-SH to a maleimide-functionalized molecule proceeds via a Michael addition reaction, forming a stable thioether bond.[11]

Caption: Thiol-Maleimide Ligation for Functionalizing Liposomes.

Liposome Formulation and Functionalization Workflow

The following diagram illustrates the overall workflow from lipid components to functionalized liposomes ready for in vitro or in vivo studies.

Caption: Experimental Workflow for Liposome Formulation and Conjugation.

Conclusion

DSPE-PEG-SH MW 2000 is a valuable tool for the development of sophisticated drug delivery systems. Its ability to be incorporated into lipid-based nanoparticles and subsequently functionalized via its terminal thiol group provides a versatile platform for creating targeted and long-circulating nanomedicines. The protocols and information provided in this guide serve as a starting point for researchers to design and execute their experiments, ultimately contributing to the advancement of therapeutic delivery.

References

- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Maleimide-thiol coupling of a bioactive peptide to an elastin-like protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kinampark.com [kinampark.com]

- 11. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to DSPE-PEG-SH MW 2000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This amphiphilic polymer is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of stealth liposomes and targeted nanoparticles. Its unique structure, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG spacer terminating in a reactive thiol group, enables the creation of long-circulating nanocarriers that can be functionalized with targeting ligands.

Section 1: Material Identification and Properties

DSPE-PEG-SH MW 2000 is a phospholipid-polyethylene glycol conjugate. The DSPE portion integrates into the lipid bilayer of nanoparticles, while the flexible PEG chain provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system. The terminal sulfhydryl (-SH) group is a key functional handle for covalent conjugation of molecules such as peptides, antibodies, or small molecules via thiol-reactive chemistry.[1]

1.1. Chemical and Physical Properties